tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate
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Description
Tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate is a useful research compound. Its molecular formula is C16H20BrNO2 and its molecular weight is 338.24 g/mol. The purity is usually 95%.
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Biological Activity
tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate is a synthetic organic compound notable for its unique spirocyclic structure. With a molecular formula of C16H20BrNO2 and a molecular weight of approximately 338.25 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and comparisons with structurally similar compounds.
Preliminary Biological Activity
Research on the biological activity of this compound is still emerging. Preliminary studies suggest potential anti-cancer and anti-inflammatory activities, although specific targets and mechanisms remain largely undefined. Current investigations are focused on elucidating how this compound interacts with proteins and nucleic acids, which is crucial for understanding its pharmacokinetic properties and therapeutic applications .
Anti-Cancer Activity
Initial studies indicate that compounds with similar spirocyclic structures may exhibit cytotoxic effects against various cancer cell lines. For instance, spirocyclic isoquinolines have been shown to inhibit cell proliferation in breast and lung cancer models. While specific data on this compound is limited, its structural similarities suggest it could possess comparable activities.
Anti-Inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest. Compounds featuring isoquinoline structures are often associated with modulation of inflammatory pathways. Further research is needed to establish the extent of this compound's efficacy in reducing inflammation markers in vitro and in vivo.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
6-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | C15H17BrN | Lacks carboxylate group; simpler structure |
tert-butyl 6-bromoisoquinoline-2-carboxylate | C16H18BrNO2 | No spirocyclic structure; different ring system |
N-benzyl-6-bromoisoquinolin-2(1H)-one | C17H16BrN | Contains a benzyl substituent; no spirocyclic feature |
This table illustrates that this compound is unique due to its combination of spirocyclic structure and functional groups, which may enhance its biological activity.
Future Research Directions
Ongoing research efforts should focus on:
- Mechanistic Studies : Detailed investigations into the mechanisms by which this compound affects cellular pathways.
- In Vivo Studies : Testing its efficacy in animal models to ascertain therapeutic potential.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity against specific targets.
Properties
IUPAC Name |
tert-butyl 6-bromospiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-15(2,3)20-14(19)18-9-11-4-5-12(17)8-13(11)16(10-18)6-7-16/h4-5,8H,6-7,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNXYAZGLRIALR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=C(C=C2)Br)C3(C1)CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.